

Molecular weight and formula of 1-(6-Methoxy-2-naphthalenyl)ethanone

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Compound of Interest

Compound Name: 6'-Methoxy-2'-acetonaphthone

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In-Depth Technical Guide: 1-(6-Methoxy-2-naphthalenyl)ethanone

This technical guide provides a comprehensive overview of 1-(6-Methoxy-2-naphthalenyl)ethanone, a key intermediate in pharmaceutical synthesis, particularly for non-steroidal anti-inflammatory drugs (NSAIDs). The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis protocols, and its role as a precursor in significant biochemical pathways.

Core Compound Data

1-(6-Methoxy-2-naphthalenyl)ethanone, also known by synonyms such as 2-Acetyl-6-methoxynaphthalene and Acetylnerolin, is a crucial building block in organic synthesis.^{[1][2][3]} Its chemical and physical properties are summarized below.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₂ O ₂	[1] [2] [3]
Molecular Weight	200.23 g/mol	[1] [2] [3] [4]
CAS Number	3900-45-6	[1] [2] [3] [5]
Melting Point	108-109 °C	[5]
Boiling Point	155-160 °C at 0.4 mmHg	[5]
IUPAC Name	1-(6-methoxynaphthalen-2-yl)ethanone	[1] [3]

Experimental Protocols

Detailed methodologies for the synthesis of 1-(6-Methoxy-2-naphthalenyl)ethanone and its subsequent conversion to a key pharmaceutical precursor are outlined below.

Protocol 1: Synthesis of 1-(6-Methoxy-2-naphthalenyl)ethanone via Friedel-Crafts Acylation

This protocol describes the synthesis of the title compound from 2-methoxynaphthalene, adapted from established procedures.[\[6\]](#)[\[7\]](#) The use of nitrobenzene as a solvent is critical as it directs the acylation to the 6-position of the naphthalene ring.[\[6\]](#)

Materials:

- 2-Methoxynaphthalene
- Acetyl Chloride
- Anhydrous Aluminum Chloride (AlCl₃)
- Nitrobenzene
- Concentrated Hydrochloric Acid
- Chloroform

- Anhydrous Magnesium Sulfate
- Methanol
- Ice

Procedure:

- **Reaction Setup:** In a round-bottomed flask equipped with a stirrer, dissolve 2-methoxynaphthalene in nitrobenzene. Cool the mixture in an ice bath.
- **Addition of Reagents:** Slowly add anhydrous aluminum chloride to the cooled solution while stirring. Subsequently, add acetyl chloride dropwise, maintaining the temperature in the ice bath.
- **Reaction:** After the addition is complete, continue stirring in the ice bath for 2 hours. Then, allow the mixture to stand at room temperature for at least 12 hours.[\[6\]](#)
- **Quenching:** Cool the reaction mixture in an ice bath and pour it into a beaker containing crushed ice and concentrated hydrochloric acid.[\[6\]](#)
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the product with chloroform. The combined chloroform-nitrobenzene layer is separated and washed multiple times with water.[\[6\]](#)
- **Work-up:** The organic layer is subjected to steam distillation to remove the nitrobenzene. The remaining residue is dissolved in chloroform and dried over anhydrous magnesium sulfate.[\[6\]](#)
- **Purification:** The solvent is removed using a rotary evaporator. The crude solid product is purified by vacuum distillation, followed by recrystallization from methanol to yield white, crystalline 2-acetyl-6-methoxynaphthalene.[\[6\]](#)

Protocol 2: Reduction to 1-(6-Methoxy-2-naphthyl)ethanol

This procedure details the reduction of 1-(6-Methoxy-2-naphthalenyl)ethanone to its corresponding secondary alcohol, a direct precursor in the synthesis of the NSAID Naproxen. [8] The method utilizes the mild and selective reducing agent, sodium borohydride.[8]

Materials:

- 1-(6-Methoxy-2-naphthalenyl)ethanone (2.00 g, 9.99 mmol)
- Anhydrous Methanol (40 mL)
- Sodium Borohydride (NaBH_4) (0.28 g, 7.40 mmol)
- Deionized Water
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate
- Ice-water bath

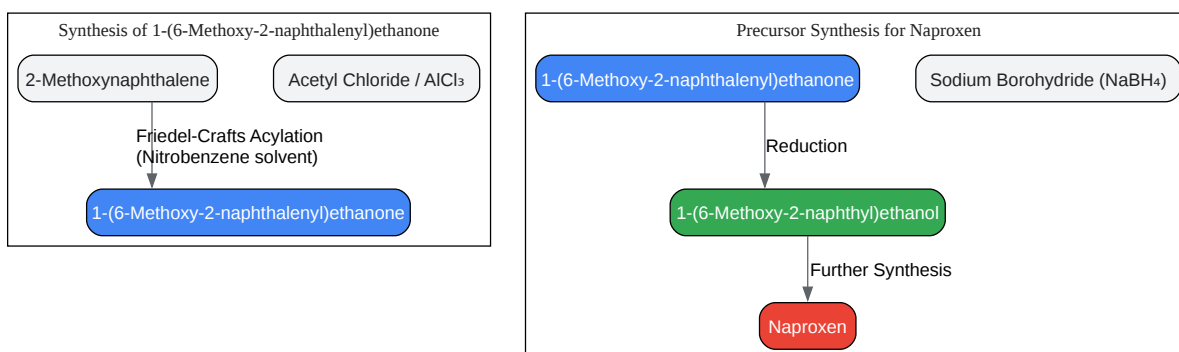
Procedure:

- **Dissolution:** In a 100 mL round-bottom flask with a magnetic stir bar, dissolve 1-(6-Methoxy-2-naphthalenyl)ethanone in anhydrous methanol at room temperature.[8]
- **Cooling:** Place the flask in an ice-water bath to cool the solution to 0-5 °C.[8]
- **Reagent Addition:** While maintaining the temperature and stirring, add sodium borohydride in small portions over 15 minutes. Note that hydrogen gas will evolve, so adequate ventilation is necessary.[8]
- **Reaction Monitoring:** Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed.
- **Quenching:** Slowly add deionized water to the flask to quench the reaction and decompose any excess sodium borohydride.

- Extraction: Remove the methanol under reduced pressure. Add ethyl acetate to the remaining aqueous layer and transfer to a separatory funnel. Separate the layers and extract the aqueous phase again with ethyl acetate.[8]
- Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[8]
- Purification: Filter off the drying agent and concentrate the filtrate to obtain the crude product. Purify the solid by recrystallization, typically using an ethanol/water mixture, to yield 1-(6-Methoxy-2-naphthyl)ethanol.[8]

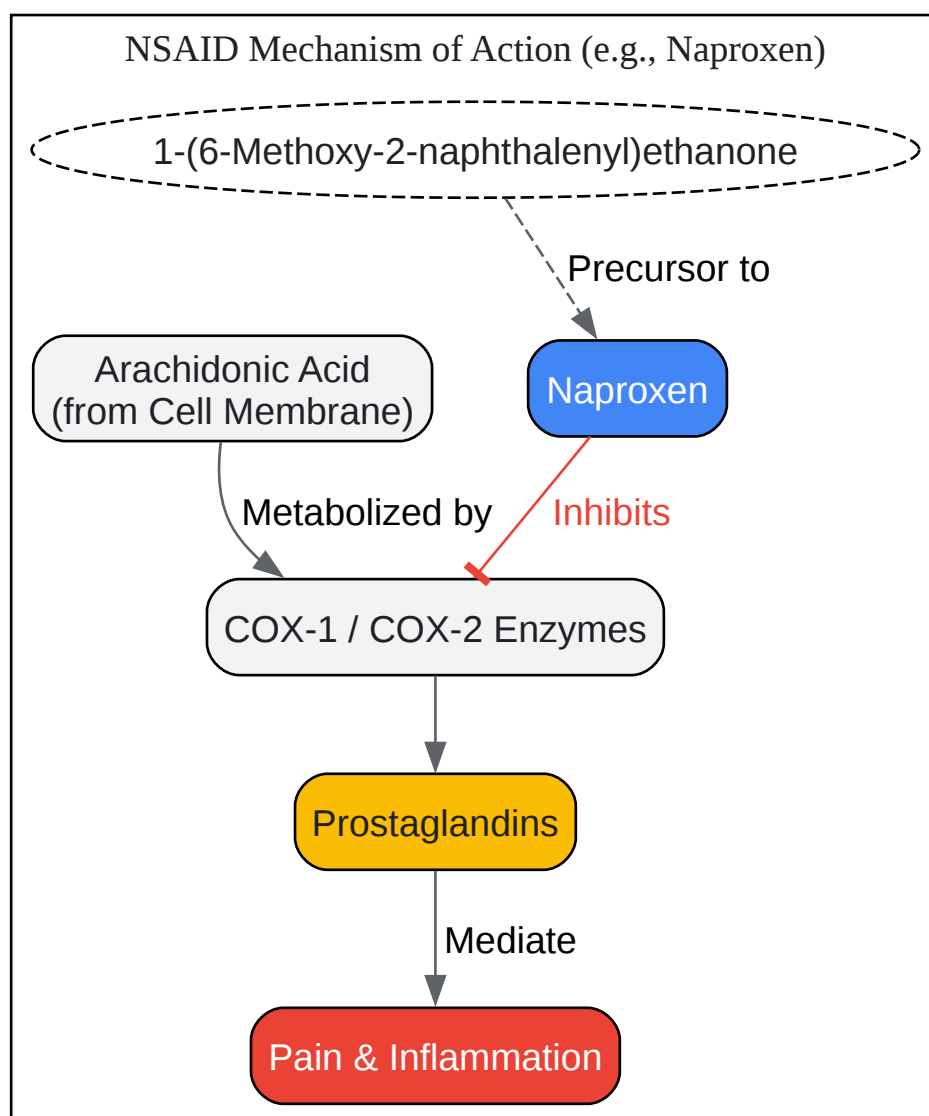
Visualized Workflows and Pathways

The following diagrams illustrate the synthesis workflow and the logical relationship of the compound to a key drug development pathway.



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Caption: Synthetic workflow from 2-methoxynaphthalene to Naproxen precursor.



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Caption: Logical relationship to the NSAID anti-inflammatory pathway.

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